Structural Differentiation: C19H20FN3O6 (CAS 100986-89-8) vs. Closest Non-Carboxylic Acid Analog
C19H20FN3O6 (Levofloxacin Carboxylic Acid) is a key intermediate for the synthesis of the active pharmaceutical ingredient levofloxacin . Its primary differentiation from a close analog, such as the non-carboxylic acid derivative (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, lies in the presence of the 3-carboxylic acid group which is essential for its specific reactivity in downstream synthetic steps . While the analog also possesses a carboxylic acid, the specific position and the overall molecular structure of C19H20FN3O6 define its unique role as a precursor to levofloxacin.
| Evidence Dimension | Molecular Structure and Functional Groups |
|---|---|
| Target Compound Data | C19H20FN3O6; Molecular Weight: 405.4 g/mol [1] |
| Comparator Or Baseline | (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid; Molecular Formula: C13H9F2NO4 |
| Quantified Difference | Different molecular formulas and functional group arrangements, resulting in distinct reactivity. |
| Conditions | Chemical structure comparison based on authoritative vendor data. |
Why This Matters
This structural distinction ensures the correct synthetic route and final product identity, preventing costly synthesis failures.
- [1] Chemsrc. (2016). 83966-95-4 (C19H20FN3O6). Retrieved from https://m.chemsrc.com View Source
